Clesacostat

ACC inhibitor IC50 MASH

Clesacostat (PF-05221304) is a liver-targeted, orally bioavailable dual ACC1/2 inhibitor that suppresses hepatic de novo lipogenesis by 82% (EC50=5.4nM). Unlike pan-ACC inhibitors such as firsocostat, its liver-selective distribution limits systemic exposure and mitigates thrombocytopenia risk—a class-wide liability. Clinical pharmacokinetics show ~64% oral absorption, primarily hepatic Phase I metabolism, and only 12–19% reduction in exposure when co-administered with the DGAT2 inhibitor ervogastat, making it ideal for multi-pathway MASH combination studies. Phase 2a data validate translational utility via MRI-PDFF and serum proteomic biomarker correlation. The definitive tool for liver-specific ACC modulation without confounding systemic effects.

Molecular Formula C28H30N4O5
Molecular Weight 502.6 g/mol
CAS No. 1370448-25-1
Cat. No. B8194134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClesacostat
CAS1370448-25-1
Molecular FormulaC28H30N4O5
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1
InChIInChI=1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36)
InChIKeyLXZMHBHEXAELHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clesacostat (PF-05221304) Procurement Guide: A Liver-Targeted Dual ACC1/2 Inhibitor for Metabolic Dysfunction-Associated Steatohepatitis (MASH) Research


Clesacostat (PF-05221304, CAS 1370448-25-1) is a liver-targeted, orally bioavailable small molecule that potently inhibits both acetyl-CoA carboxylase 1 (ACC1) and ACC2 . As an ACC inhibitor, it suppresses hepatic de novo lipogenesis (DNL), a core pathological driver of metabolic dysfunction-associated steatohepatitis (MASH) and related disorders [1]. The compound has been advanced through Phase 2 clinical development for MASH, including evaluation in combination with the DGAT2 inhibitor ervogastat, and demonstrates a favorable preclinical safety profile with considerable margins against platelet reduction in nonhuman primates .

Why Clesacostat Cannot Be Substituted with Other ACC Inhibitors: Evidence of Differentiated Liver Targeting and Safety Margins


Although several acetyl-CoA carboxylase (ACC) inhibitors exist, including firsocostat (ND-630), PF-05175157, and MK-4074, substitution with Clesacostat is not scientifically equivalent due to key differences in isoform selectivity, tissue distribution, and safety pharmacology. For instance, while firsocostat (ND-630) demonstrates sub-nanomolar to low-nanomolar potency at both ACC1 and ACC2 , Clesacostat exhibits a distinct liver-targeted distribution profile that limits systemic exposure and mitigates the risk of thrombocytopenia—a dose-limiting toxicity observed with non-selective ACC inhibitors . Furthermore, the human mass balance and metabolism of Clesacostat has been extensively characterized, revealing that ~64% of the oral dose is absorbed and that the compound is eliminated primarily via hepatic phase I metabolism [1]. These pharmacological and pharmacokinetic distinctions underscore why Clesacostat is not interchangeable with other ACC inhibitors in research or clinical development settings.

Quantitative Differentiation of Clesacostat: Evidence from Comparative Pharmacology, DNL Inhibition, and Preclinical Safety Studies


Dual ACC1/2 Inhibition Potency of Clesacostat Compared to Firsocostat (ND-630)

Clesacostat exhibits dual inhibition of human ACC1 and ACC2 with IC50 values of 13 nM and 9 nM, respectively . In comparison, firsocostat (ND-630) demonstrates more potent inhibition of human ACC1 (IC50 = 2.1 nM) and ACC2 (IC50 = 6.1 nM) . While firsocostat is more potent at the enzyme level, Clesacostat's moderate potency is offset by its liver-targeted distribution, which reduces the risk of peripheral toxicities such as thrombocytopenia.

ACC inhibitor IC50 MASH Liver metabolism

In Vivo Inhibition of Hepatic De Novo Lipogenesis: Clesacostat Demonstrates Maximal 82% Suppression in Rodent Models

Clesacostat dose-dependently inhibits hepatic de novo lipogenesis (DNL) in rats, achieving a maximal reduction of 82% at an oral dose of 300 mg/kg, with an EC50 of 5.4 nM . In contrast, the pan-ACC inhibitor PF-05175157 (which lacks liver-targeting properties) required higher systemic exposures to achieve similar DNL suppression, and was associated with significant platelet reductions in nonhuman primates . While direct DNL inhibition data for firsocostat in the same model are not available, firsocostat has been shown to reduce hepatic steatosis in Zucker diabetic fatty rats, albeit with a more pronounced effect on systemic lipid parameters .

De novo lipogenesis In vivo efficacy MASH Liver metabolism

Preclinical Safety: Clesacostat Exhibits Considerable Safety Margin Against Platelet Reduction in Nonhuman Primates

Clesacostat was specifically designed to avoid the platelet-lowering effects observed with earlier-generation ACC inhibitors such as MK-4074 and PF-05175157 . In nonhuman primate studies, Clesacostat demonstrated considerable safety margins against platelet reduction, whereas PF-05175157 induced significant thrombocytopenia at doses required for hepatic DNL inhibition . The liver-targeted design of Clesacostat restricts ACC inhibition primarily to hepatocytes, thereby sparing megakaryocytes and peripheral tissues .

Thrombocytopenia Safety margin ACC inhibitor Preclinical toxicology

Human Pharmacokinetics and Mass Balance: High Oral Absorption and Favorable Metabolic Profile

Following a single 50 mg oral dose of [14C]-Clesacostat in healthy volunteers, mass balance was achieved with 89.9% of the administered radioactivity recovered in urine and feces over 11 days. Unchanged Clesacostat accounted for 35.6% of the radioactive dose in feces, indicating that approximately 64% of the dose was absorbed [1]. In plasma, unchanged Clesacostat represented 96.1% of the circulating radioactivity, with minimal contributions from metabolites M1, M2b, and M2a (1.94%, 1.76%, and 0.18%, respectively) [1]. For comparison, the pan-ACC inhibitor PF-05175157 and firsocostat have not been as thoroughly characterized in human mass balance studies.

Pharmacokinetics Mass balance Human ADME Clesacostat

Phase 2a Clinical Evidence: Clesacostat Reduces Hepatic Steatosis as Measured by MRI-PDFF

In a Phase 2a clinical trial (NCT03248882) in patients with NAFLD/NASH, treatment with Clesacostat (25 mg twice daily) for 12–16 weeks resulted in significant reductions in hepatic steatosis as assessed by MRI proton density fat fraction (MRI-PDFF) [1]. Concurrent SomaLogic proteomic analysis revealed that Clesacostat-induced reductions in steatosis probability scores correlated with MRI-PDFF changes, and the compound dramatically upregulated Wnt5a and apolipoproteins C3 and E [2]. In contrast, while firsocostat (ND-630) has also demonstrated reductions in hepatic fat in Phase 2 studies, it was associated with hypertriglyceridemia, whereas Clesacostat's liver-targeted profile appears to mitigate this effect when combined with a DGAT2 inhibitor [3].

MASH Clinical trial MRI-PDFF Hepatic steatosis

Drug-Drug Interaction Profile: Clesacostat Exhibits Minimal PK Interaction When Co-Administered with Ervogastat

In a dedicated drug-drug interaction study in healthy volunteers, co-administration of Clesacostat (15 mg BID) with the DGAT2 inhibitor ervogastat (300 mg BID) resulted in only a modest decrease in Clesacostat systemic exposure (12–19% reduction in Cmax and AUC) [1]. Importantly, there were no clinically meaningful changes in ervogastat exposure, and the combination was well tolerated with no safety signals [2]. In contrast, the pan-ACC inhibitor PF-05175157 has been shown to be a substrate and potential inhibitor of CYP3A, raising concerns for significant drug interactions .

DDI Pharmacokinetics Combination therapy Clesacostat

Optimal Use Cases for Clesacostat in MASH, Lipid Metabolism, and Translational Pharmacology Research


Investigating Liver-Specific De Novo Lipogenesis Inhibition in Preclinical MASH Models

Clesacostat is ideal for studies requiring potent, sustained suppression of hepatic DNL without confounding systemic effects. Its liver-targeted design, validated by 82% maximal DNL inhibition in rats (EC50 = 5.4 nM) , allows researchers to dissect the role of hepatocyte ACC in steatosis, inflammation, and fibrosis progression. Use in diet-induced or genetic MASH models can clarify the therapeutic window of liver-selective ACC inhibition.

Combination Therapy Studies with DGAT2 Inhibitors or Other Metabolic Agents

The favorable drug-drug interaction profile of Clesacostat, with only a 12–19% decrease in exposure when co-administered with ervogastat [1], makes it a preferred partner for combination regimens. Researchers evaluating multi-pathway modulation of MASH (e.g., ACC + DGAT2, ACC + THR-β) can leverage Clesacostat to minimize pharmacokinetic complications while assessing synergistic efficacy and lipid profile normalization.

Translational Pharmacodynamic Studies Linking ACC Inhibition to Proteomic and Imaging Biomarkers

The availability of Phase 2a clinical data demonstrating correlations between Clesacostat-induced changes in hepatic steatosis (MRI-PDFF) and serum proteomic signatures [2] supports its use in translational research. Clesacostat can serve as a tool compound to validate non-invasive biomarkers of ACC inhibition, enabling back-translation of clinical findings to preclinical models and accelerating biomarker development.

Safety Pharmacology Assessments of Liver-Targeted ACC Inhibitors

Given the class-wide liability of thrombocytopenia with pan-ACC inhibitors, Clesacostat's considerable safety margin against platelet reduction in nonhuman primates positions it as a reference standard for evaluating liver-targeted versus systemic ACC engagement. Studies designed to map the relationship between tissue-specific ACC inhibition and hematological parameters should include Clesacostat as a comparator to benchmark safety differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clesacostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.